A Technical Guide to the Physicochemical Properties, Exact Mass, and Synthesis of 2-(5-Chloro-2-fluorophenyl)ethan-1-amine
A Technical Guide to the Physicochemical Properties, Exact Mass, and Synthesis of 2-(5-Chloro-2-fluorophenyl)ethan-1-amine
Executive Summary
2-(5-Chloro-2-fluorophenyl)ethan-1-amine (also known as 5-chloro-2-fluorophenethylamine) is a di-halogenated primary aliphatic amine. As a highly versatile building block in medicinal chemistry, its unique substitution pattern—featuring both a fluorine and a chlorine atom on the aromatic ring—imparts specific physicochemical properties that are highly desirable in drug discovery, particularly for central nervous system (CNS) targets. This whitepaper provides a comprehensive technical analysis of its exact mass, physicochemical behavior, and validated synthetic workflows.
Chemical Identity and Physicochemical Properties
The addition of halogens to a phenethylamine scaffold fundamentally alters its electronic distribution and physical behavior[1]. Below is a consolidated summary of the compound's quantitative data.
| Property | Value |
| Chemical Name | 2-(5-Chloro-2-fluorophenyl)ethan-1-amine |
| Synonyms | 5-chloro-2-fluorophenethylamine |
| Molecular Formula | C 8 H 9 ClFN |
| Molecular Weight | 173.61 g/mol |
| Monoisotopic Exact Mass | 173.040755 Da |
| Predicted pKa (Amine) | 9.5 – 9.8 |
| Predicted logP | 2.2 – 2.5 |
| Physical State | Liquid (Free base) / Solid (Hydrochloride salt) |
Causality of Physicochemical Behavior
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Basicity (pKa): The primary amine group dictates the basicity of the molecule. While typical aliphatic amines have a pKa near 10.5, the electron-withdrawing nature of the chloro and fluoro groups exerts a negative inductive effect (-I). Because these halogens are separated from the amine by a two-carbon aliphatic chain, the inductive pull is attenuated but still sufficient to slightly lower the pKa to approximately 9.5–9.8. This ensures the molecule is predominantly protonated at physiological pH (7.4), aiding in receptor binding (e.g., forming salt bridges with aspartate residues in GPCRs).
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Lipophilicity (logP): The introduction of chlorine (+0.7 to logP) and fluorine (+0.1 to logP) significantly enhances the lipophilicity compared to unsubstituted phenethylamine (logP ~1.4). A logP in the range of 2.2–2.5 is considered optimal for passive diffusion across the blood-brain barrier (BBB), making this scaffold highly relevant for neuropharmacology[2].
Exact Mass and Mass Spectrometry (MS) Profiling
High-resolution mass spectrometry (HRMS) is critical for validating the identity of 2-(5-Chloro-2-fluorophenyl)ethan-1-amine. The monoisotopic exact mass is calculated based on the most abundant isotopes of its constituent elements:
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Carbon (C x 8): 8 × 12.000000 = 96.000000 Da
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Hydrogen (H x 9): 9 × 1.007825 = 9.070425 Da
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Chlorine ( 35 Cl x 1): 34.968853 Da
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Fluorine ( 19 F x 1): 18.998403 Da
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Nitrogen ( 14 N x 1): 14.003074 Da
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Total Exact Mass: 173.040755 Da [3]
Isotopic Signatures in MS
When analyzed via positive electrospray ionization (ESI+), the molecule yields a protonated parent ion [M+H]+ at m/z 174.048 . Because chlorine naturally exists as two stable isotopes ( 35 Cl and 37 Cl) in an approximate 3:1 ratio, the mass spectrum will exhibit a distinct M+2 peak at m/z 176.045 with roughly 33% of the intensity of the base peak. This isotopic signature is a primary diagnostic tool during LC-MS analysis.
MS fragmentation pathway of 2-(5-Chloro-2-fluorophenyl)ethan-1-amine.
Synthesis and Experimental Workflows
The most robust and scalable route to substituted phenethylamines is the two-step Henry Reaction (Nitroaldol) followed by reduction[4]. This protocol is designed as a self-validating system, incorporating visual and analytical In-Process Controls (IPCs) to ensure high yield and purity.
Step 1: Henry Reaction (Synthesis of β -Nitrostyrene)
Objective: Condense 5-chloro-2-fluorobenzaldehyde with nitromethane.
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Reagents: To a round-bottom flask, add 5-chloro-2-fluorobenzaldehyde (1.0 eq), nitromethane (4.0 eq), and ammonium acetate (0.2 eq)[5].
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Reaction: Dissolve the mixture in glacial acetic acid or reflux neat. Heat to 90–100 °C for 4–6 hours under an inert nitrogen atmosphere.
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IPC (Self-Validation): Monitor the reaction via TLC (Hexane/EtOAc 8:2). The starting aldehyde is UV-active, but the product (5-chloro-2-fluoro- β -nitrostyrene) will appear as a bright, highly conjugated yellow spot with a lower Rf value.
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Workup: Cool the mixture to room temperature. Pour into ice water to precipitate the nitrostyrene. Filter, wash with cold water, and recrystallize from ethanol to yield bright yellow crystals.
Step 2: Reduction to Phenethylamine
Objective: Reduce the nitroalkene to a primary amine.
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Reagents: Suspend the nitrostyrene (1.0 eq) in anhydrous THF at 0 °C.
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Reaction: Carefully add Lithium Aluminum Hydride (LiAlH 4 ) (3.0 eq) portion-wise. Alternatively, for a milder approach, use the NaBH 4 /CuCl 2 system[4]. Reflux for 2–4 hours.
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IPC (Self-Validation): The reaction is complete when the distinct yellow color of the nitrostyrene completely dissipates, indicating the destruction of the conjugated nitroalkene system.
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Workup: Quench carefully using the Fieser method (x mL water, x mL 15% NaOH, 3x mL water). Filter the aluminum salts, concentrate the filtrate, and purify via acid-base extraction to isolate the free amine as a pale oil.
Two-step synthetic workflow via Henry reaction and subsequent reduction.
Analytical Validation Protocol
To establish absolute trustworthiness in the synthesized batch, the following analytical validations must be performed:
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LC-MS (Identity & Purity):
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Method: Reverse-phase C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).
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Acceptance Criteria: A single sharp peak at >95% purity (UV 254 nm). The corresponding mass spectrum must show the [M+H]+ at m/z 174.048 and the 37 Cl isotope peak at m/z 176.045 in a 3:1 ratio.
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1 H NMR (Structural Integrity):
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Method: 400 MHz, CDCl 3 or DMSO- d6 .
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Acceptance Criteria: The aliphatic ethyl chain must present as an A2B2 spin system—two distinct triplets around δ 2.70–3.00 ppm, integrating for 2 protons each. The aromatic region ( δ 6.90–7.30 ppm) must show three distinct protons with coupling constants characteristic of the 1,2,4-substitution pattern induced by the F and Cl atoms.
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19 F NMR:
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Acceptance Criteria: A single multiplet corresponding to the fluorine atom, confirming no defluorination occurred during the aggressive reduction step.
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Pharmacological & Chemical Applications
The 2-(5-Chloro-2-fluorophenyl)ethan-1-amine scaffold is highly prized in drug development. The specific halogenation pattern serves two primary functions:
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Metabolic Stability: The fluorine atom at the 2-position blocks ortho-hydroxylation by Cytochrome P450 enzymes, significantly increasing the biological half-life of derived drugs.
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Target Affinity: The electron-withdrawing nature of the halogens modulates the basicity of the amine, optimizing it for interactions with monoamine transporters (e.g., DAT, SERT) and G-protein coupled receptors (GPCRs) such as the 5-HT 2A and Dopamine D 2 receptors. It is also utilized in the synthesis of complex isoquinoline alkaloids and enzyme inhibitors[6].
References
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SpectraBase. Exact Mass Data for Halogenated Phenethylamines. Retrieved from[Link]
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Ursinus College Digital Commons. Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines (Henry Reaction Protocols). Retrieved from[Link]
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ResearchGate. The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. Retrieved from [Link]
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ChemSrc. CAS Database and Physicochemical Properties of Substituted Ethanamines. Retrieved from [Link]
Sources
- 1. Buy [(2-Chloro-4-fluorophenyl)methyl](methyl)amine | 823188-81-4 [smolecule.com]
- 2. US10975083B2 - Blood-brain barrier-penetrant dopamine-β-hydroxylase inhibitors - Google Patents [patents.google.com]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
- 6. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]

